

discovery and development of 5aminoisoquinolinone derivatives

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Compound of Interest		
Compound Name:	5-AIQ hydrochloride	
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An In-depth Technical Guide to the Discovery and Development of 5-Aminoisoquinolinone Derivatives

Introduction

5-Aminoisoquinolinone (5-AIQ) is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized as a potent and water-soluble inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP enzymes are crucial for cellular processes, including the repair of DNA single-strand breaks.[2] By inhibiting this repair mechanism, 5-AIQ and its derivatives have become attractive therapeutic strategies for treating malignancies, particularly in cancers with existing DNA repair deficiencies.[1] Beyond oncology, the anti-inflammatory, immunomodulatory, and neuroprotective properties of these compounds have expanded their investigation into a range of other conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and autoimmune disorders.[1][3] This guide details the discovery, mechanism of action, synthesis, and therapeutic development of 5-aminoisoquinolinone derivatives.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

The primary mechanism of action for 5-aminoisoquinolinone derivatives is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway responsible for fixing DNA single-strand breaks (SSBs).

Foundational & Exploratory

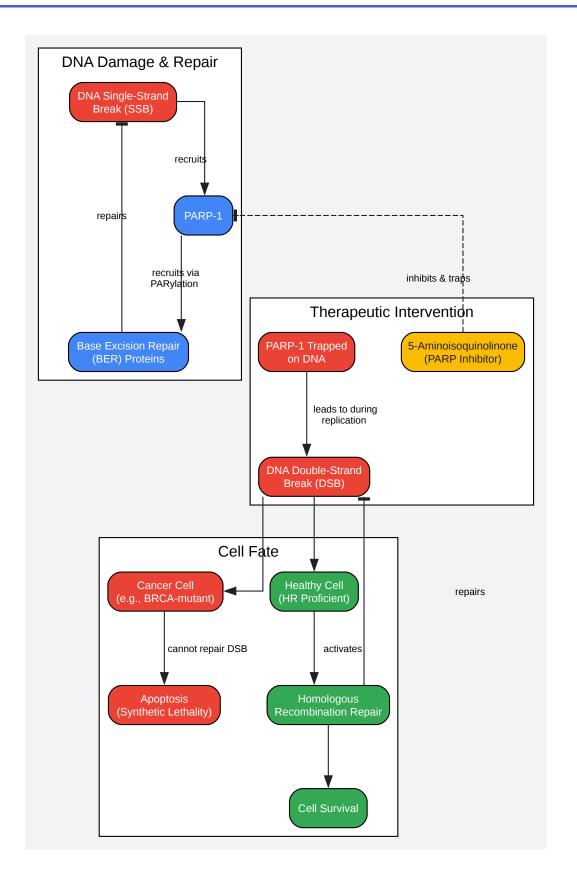




- DNA Damage and PARP-1 Activation: When a DNA SSB occurs, PARP-1 binds to the damaged site.
- PAR Chain Formation: This binding activates PARP-1, which then cleaves NAD+ into
 nicotinamide and ADP-ribose. It subsequently polymerizes the ADP-ribose units onto itself
 and other nuclear proteins, forming long, branched chains of poly(ADP-ribose) or PAR.[2]
- Recruitment of Repair Machinery: These PAR chains act as a scaffold, recruiting other DNA repair proteins (such as XRCC1) to the site of damage to carry out the repair.
- Inhibition by 5-AIQ: 5-AIQ derivatives act as competitive inhibitors, binding to the catalytic domain of PARP-1 and preventing the formation of PAR chains. This "traps" the PARP-1 enzyme on the DNA.
- Synthetic Lethality: In normal cells, the stalled replication forks resulting from trapped PARP-1 can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these lesions cannot be repaired. The accumulation of unresolved DNA double-strand breaks during replication leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two genes or pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[4]

Overactivation of PARP-1 in various pathological conditions can also deplete cellular NAD+ and ATP stores, triggering cell death and inflammatory pathways.[1] Therefore, its inhibition can be beneficial in non-cancerous conditions like ischemia-reperfusion injury and neuroinflammation.[1][5]









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